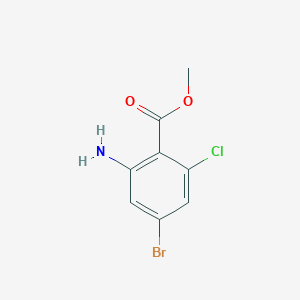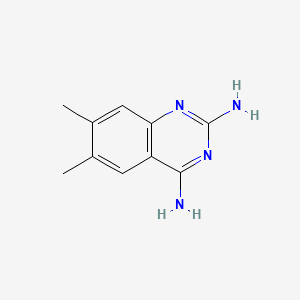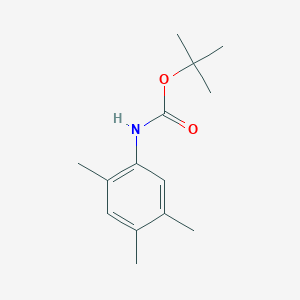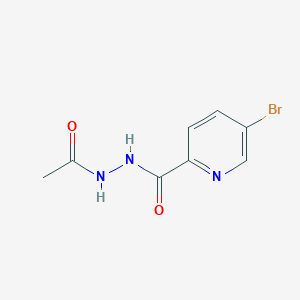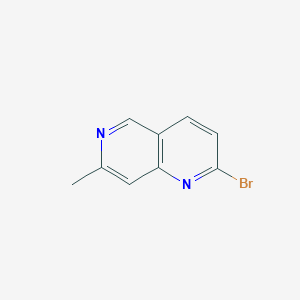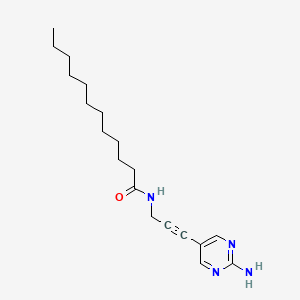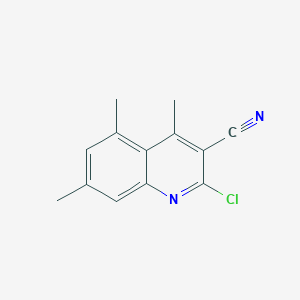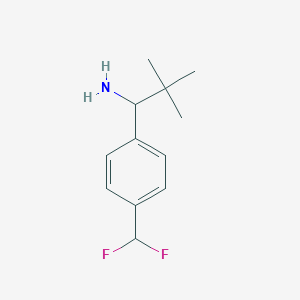
1-(4-(Difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents, which can transfer the CF2H group to the aromatic ring under specific conditions . The reaction often requires a catalyst, such as nickel or palladium, and can be carried out in the presence of various solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenyl ketones, while substitution reactions can introduce different functional groups to the aromatic ring .
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(4-(Difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include modulation of enzymatic activity or receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Fluoromethyl)phenyl)-2,2-dimethylpropan-1-amine
- 1-(4-Trifluoromethyl)phenyl)-2,2-dimethylpropan-1-amine
- 1-(4-Methyl)phenyl)-2,2-dimethylpropan-1-amine
Uniqueness
1-(4-(Difluoromethyl)phenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications compared to its analogs .
Eigenschaften
Molekularformel |
C12H17F2N |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
1-[4-(difluoromethyl)phenyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-12(2,3)10(15)8-4-6-9(7-5-8)11(13)14/h4-7,10-11H,15H2,1-3H3 |
InChI-Schlüssel |
RNCNELZUUNXHAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



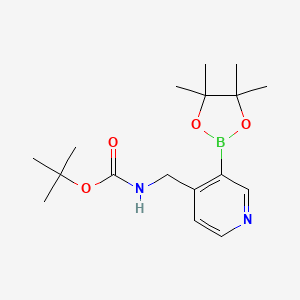
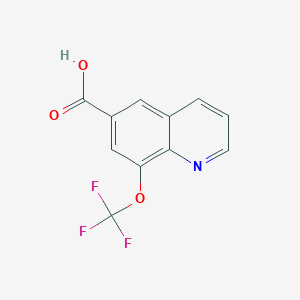
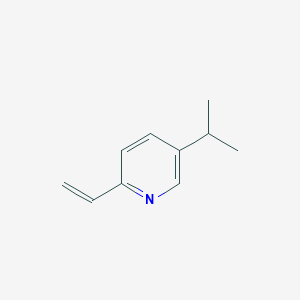

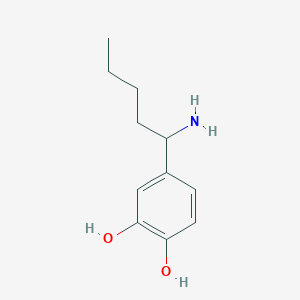
![10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)
